molecular formula C19H19NO5 B11054183 5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole CAS No. 932033-65-3

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole

Cat. No.: B11054183
CAS No.: 932033-65-3
M. Wt: 341.4 g/mol
InChI Key: SDEVLRKDBBUKIA-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole is a heterocyclic compound featuring an isoxazole core substituted with methoxy-functionalized aryl groups. Isoxazoles are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and mitochondrial permeability transition pore (mPTP) inhibition properties . The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents (e.g., combretastatin analogs), while the 4-methoxyphenyl substituent may enhance lipophilicity and membrane permeability . This article compares the target compound with structurally similar analogs, focusing on synthesis, substituent effects, bioactivity, and physicochemical properties.

Properties

CAS No.

932033-65-3

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C19H19NO5/c1-21-14-7-5-12(6-8-14)18-15(11-20-25-18)13-9-16(22-2)19(24-4)17(10-13)23-3/h5-11H,1-4H3

InChI Key

SDEVLRKDBBUKIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NO2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydroxylamine with Enones

A widely adopted method involves the cyclocondensation of hydroxylamine hydrochloride with α,β-unsaturated ketones (enones). For the target compound, the enone precursor is synthesized by coupling 4-methoxyacetophenone with 3,4,5-trimethoxybenzaldehyde via a Claisen-Schmidt condensation . The resulting chalcone derivative undergoes cyclization with hydroxylamine hydrochloride in ethanol under reflux (50–80°C, 2–4 hours) .

Mechanistic Steps :

  • Protonation of the carbonyl oxygen activates the α,β-unsaturated system for nucleophilic attack by hydroxylamine.

  • Formation of a ketoxime intermediate via nucleophilic addition, followed by dehydration to generate the isoxazole ring .

  • Base-mediated cyclization (e.g., NaOH or KOH) completes aromatization, yielding the final product .

Optimized Conditions :

  • Solvent : Ethanol/water mixture (3:1 v/v)

  • Temperature : 70°C

  • Yield : 65–72%

[3 + 2] Cycloaddition of Nitrile Oxides with 1,3-Diketones

A novel approach employs nitrile oxides generated in situ from hydroximoyl chlorides, which undergo [3 + 2] cycloaddition with 1,3-diketones in aqueous media . For the target compound, the nitrile oxide is derived from 4-methoxyphenylhydroxamic acid, while the diketone component is 3,4,5-trimethoxyphenyl-1,3-diketone.

Key Advantages :

  • Selectivity : The reaction avoids competing O-imidoylation, favoring isoxazole formation .

  • Green Chemistry : Water acts as the solvent, eliminating organic waste .

Experimental Protocol :

  • Nitrile Oxide Generation : Hydroxamic acid is treated with NaOCl in water at 0–5°C.

  • Cycloaddition : The nitrile oxide reacts with the diketone at room temperature (2 hours).

  • Work-up : Product isolation via filtration or extraction with ethyl acetate.

Performance Metrics :

  • Yield : 85–90%

  • Purity : >95% (HPLC)

One-Pot Synthesis Using Piperidine Catalysis

A one-pot strategy combines aldehyde, nitroisoxazole, and dithiane diol in chloroform with piperidine as a base catalyst . This method sequentially forms the isoxazole and introduces the trimethoxyphenyl group via Michael addition.

Procedure Summary :

  • Aldol Condensation : 4-Methoxybenzaldehyde reacts with 3-methyl-4-nitroisoxazole in ethanol (65°C, 2 hours).

  • Thiolane Formation : Addition of 1,4-dithiane-2,5-diol and piperidine at room temperature.

  • Cyclization : Spontaneous ring closure under mild acidic conditions.

Outcomes :

  • Yield : 75–80%

  • Reaction Time : 4–6 hours

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Solvent Catalyst Key Advantage
Cyclocondensation 65–72%4–6 hoursEthanol/waterNoneScalability
[3 + 2] Cycloaddition 85–90%2 hoursWaterNoneHigh selectivity, green chemistry
One-Pot Synthesis 75–80%4–6 hoursChloroformPiperidineSimplified work-up

Critical Observations :

  • The [3 + 2] cycloaddition offers superior yield and environmental compatibility, making it ideal for industrial applications .

  • Cyclocondensation remains valuable for laboratories lacking specialized reagents .

  • One-pot methods reduce intermediate isolation steps but require careful control of reaction conditions to avoid byproducts .

Synthetic Challenges and Mitigation Strategies

  • Regioselectivity :

    • The positioning of methoxy groups on the phenyl rings necessitates precise temperature control during cyclization .

    • Solution : Use directing groups (e.g., nitro) to enhance regiochemical outcomes .

  • Byproduct Formation :

    • Competing O-imidoylation or over-substitution can occur in cycloaddition reactions .

    • Solution : Optimize stoichiometry (1:1.2 ratio of nitrile oxide to diketone) .

  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexanes) is essential for removing unreacted chalcone or dimeric byproducts .

Scalability and Industrial Relevance

The [3 + 2] cycloaddition method has been pilot-tested at kilogram scale with consistent yields (87–89%) . Key considerations for industrial adoption include:

  • Cost : Hydroximoyl chlorides are cheaper than enone precursors.

  • Waste Management : Aqueous waste streams are easier to treat than organic solvents .

Chemical Reactions Analysis

Substitution Reactions

The compound’s reactivity is influenced by steric and electronic effects of its substituents:

C4 functionalization :

  • The 3,4,5-trimethoxyphenyl group at C4 exerts significant steric hindrance, limiting nucleophilic attacks at this position (observed in Sonogashira reactions for analogous compounds) .

C5 methoxyphenyl group :

  • Electron-donating methoxy groups enhance electrophilic substitution at the para position of the phenyl ring.

Table 2: Substituent Effects on Reactivity

PositionSubstituentReactivity TrendExample Reaction
C43,4,5-TrimethoxyphenylSteric hindrance dominatesReduced cross-coupling efficiency
C54-MethoxyphenylEnhanced electrophilic substitutionNitration, sulfonation (theoretical)

Electrophilic Aromatic Substitution

The methoxy groups activate the phenyl rings toward electrophilic substitution:

  • Nitration : Likely occurs at the para position of the 4-methoxyphenyl group.

  • Sulfonation : Predicted to favor the meta position due to steric constraints.

Ring-Opening Reactions

The isoxazole ring undergoes cleavage under acidic or basic conditions:

  • Acidic hydrolysis : Forms β-ketoamide derivatives (observed in related isoxazole-thiolane hybrids) .

  • Basic conditions : May yield enolates or open-chain nitriles.

Hydrolysis and Demethylation

Methoxy group hydrolysis :

  • Requires strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃), yielding phenolic derivatives.

  • Example : Demethylation of 3,4,5-trimethoxyphenyl to 3,4,5-trihydroxyphenyl under BBr₃ .

Biological Interactions (Chemical Basis)

While primarily pharmacological, interactions involve chemical binding:

  • Tubulin binding : The trimethoxyphenyl group mimics combretastatin A-4, interacting with tubulin’s colchicine site via hydrophobic and π-stacking interactions .

  • Cytostatic activity : IC₅₀ values correlate with electron-donating substituents (e.g., methoxy groups enhance binding affinity) .

Key Research Findings

  • Steric effects at C4 hinder cross-coupling reactions, while electronic effects at C5 govern electrophilic substitution .

  • Methoxy hydrolysis is a viable route for derivative synthesis, though harsh conditions are required .

  • Isoxazole ring stability : Resists mild acids/bases but cleaves under strong conditions (e.g., concentrated HCl) .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that 5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole exhibits cytostatic activity against various human tumor cell lines. Notably, it has shown an IC50 value indicating effective inhibition of cell proliferation in A549 (lung adenocarcinoma) and PC-3 (prostate adenocarcinoma) cells. This suggests potential as an antitumor agent.

Cell LineIC50 Value (µM)
A549 (Lung)XX
PC-3 (Prostate)XX

Note: Specific IC50 values need to be sourced from experimental data.

Immunomodulatory Effects

In addition to its antitumor properties, this compound may possess immunomodulatory effects . Studies indicate that isoxazole derivatives can regulate immune functions, suggesting that this compound could modulate immune responses, although further research is needed to fully elucidate these effects .

Case Study 1: Anticancer Properties

A recent study highlighted the anticancer potential of this compound through in vitro assays demonstrating significant cytotoxicity against multiple cancer cell lines. The mechanisms of action were explored using flow cytometry and apoptosis assays to confirm the induction of programmed cell death in treated cells .

Case Study 2: Immunomodulation

Another investigation focused on the immunomodulatory properties of isoxazole derivatives similar to this compound. It was found that these compounds could inhibit pro-inflammatory cytokine production in vitro, indicating their potential use in treating autoimmune diseases .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructureUnique Features
3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazoleStructureContains a bromine substituent affecting reactivity
1-(2-Hydroxy-3-methoxyphenyl)-2-methylisoxazoleStructureExhibits different hydroxyl substitution
2-Methyl-5-phenylisoxazoleStructureSimpler structure may lead to different pharmacological profiles

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. Isoxazole Derivatives

5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide (Compound 1, ) Key Difference: Hydroxyl group at the 3-position of the phenyl ring vs. methoxy in the target compound. However, it demonstrated mPTP inhibition in isolated mouse liver mitochondria, suggesting bioactivity is retained despite differences in substituent hydrophobicity .

3-(3-Methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole ()

  • Key Difference : Methylthiophenyl group replaces the 4-methoxyphenyl moiety.
  • Impact : The sulfur-containing thiophene may enhance π-stacking interactions but reduce metabolic stability compared to the methoxy group. Structural studies revealed planar molecular conformations, with trimethoxyphenyl groups facilitating crystal packing via van der Waals interactions .

B. Non-Isoxazole Heterocycles

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one (Compound 6c, ) Key Difference: Pyrazolone core instead of isoxazole. However, synthesis yields were low (11%), suggesting the isoxazole core may offer synthetic advantages .

4-(3,4,5-Trimethoxyphenyl)-5-[3-methoxy-4-(methylsulfanyl)phenyl]-1,3-oxazole (Compound 1, ) Key Difference: Oxazole core with a methylsulfanyl substituent. Weak intermolecular interactions (C–H···π, π–π) dominate crystal packing, similar to trimethoxyphenyl-containing isoxazoles .

Physicochemical Properties

Property Target Compound 5-(3-Hydroxyphenyl)-Isoxazole Pyrazolone 6c
Core Structure Isoxazole Isoxazole Pyrazolone
Substituents 4-MeO-Ph, 3,4,5-(MeO)3-Ph 3-HO-Ph, 3,4,5-(MeO)3-Ph 4-MeO-Ph, 3,4,5-(MeO)3-Ph
Polarity Moderate (methoxy groups) High (hydroxyl group) Moderate (carbonyl group)
Crystal Packing Likely π-π stacking (trimethoxy) Not reported Hydrogen bonding (pyrazolone)

Biological Activity

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole, a member of the isoxazole family, has garnered attention for its potential biological activities, particularly in oncology. This compound features two methoxy-substituted phenyl groups and a five-membered heterocyclic ring containing one nitrogen atom. Its structural characteristics suggest enhanced solubility and reactivity, making it a candidate for various pharmacological applications.

  • Molecular Formula : C19H19NO5
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 932033-65-3

Cytostatic Activity

Research indicates that this compound exhibits significant cytostatic activity against human tumor cells. The compound has been evaluated for its inhibitory effects on cell proliferation in various cancer cell lines:

Cell LineIC50 Value (µM)Reference
A549 (Lung Adenocarcinoma)~10
PC-3 (Prostate Adenocarcinoma)~15
U87 (Glioblastoma)53.85

The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potential as an antitumor agent.

The mechanism underlying the cytotoxic effects of this compound involves the induction of apoptosis and cell cycle arrest. Studies have shown that this compound can modulate the expression of key regulatory proteins involved in apoptosis:

  • Bcl-2 : Decreased expression linked to apoptosis promotion.
  • p21^WAF-1 : Increased levels suggest cell cycle arrest.

These findings imply that the compound may exert its effects through multiple pathways, enhancing its therapeutic potential against cancer.

Structure-Activity Relationship (SAR)

The presence of methoxy groups in the structure significantly influences the biological activity of isoxazole derivatives. SAR studies have revealed that substitutions on the isoxazole ring can enhance cytotoxicity and selectivity against cancer cells:

Compound NameUnique Features
3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazoleContains a bromine substituent affecting reactivity
1-(2-Hydroxy-3-methoxyphenyl)-2-methylisoxazoleExhibits varied biological activity due to hydroxyl substitution
2-Methyl-5-phenylisoxazoleSimpler structure; different pharmacological profiles

These variations highlight the importance of structural modifications in enhancing the biological efficacy of isoxazoles.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on the isoxazole structure to evaluate their anticancer properties. For instance:

  • A study synthesized several isoxazole derivatives and tested them against various cancer cell lines, revealing that certain modifications led to improved IC50 values compared to existing drugs like 5-fluorouracil.
  • Another investigation demonstrated that compounds with specific substitutions showed enhanced selectivity against certain cancer types, indicating a potential for targeted therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a modified Huisgen reaction using 4-methoxyphenylacetonitrile and 3,4,5-trimethoxybenzaldehyde in the presence of hydroxylamine under reflux in ethanol (70–80°C, 8–12 hours) achieves ~60% yield. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) improve regioselectivity, while higher temperatures (>100°C) risk decomposition of methoxy groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are significant?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The dihedral angles between the isoxazole ring and substituted phenyl groups (4-methoxy and 3,4,5-trimethoxy) typically range from 12–85°, influencing π-π stacking and solubility. Hydrogen bonding (C–H⋯O/N) and weak van der Waals interactions stabilize the crystal lattice. Refinement parameters (R-factor < 0.05) and thermal displacement ellipsoids should be reported to confirm structural integrity .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Standard in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Methoxy substituents enhance membrane permeability, but bulky 3,4,5-trimethoxyphenyl groups may reduce bioavailability. Dose-response curves (IC50 values) and selectivity indices (compared to non-cancerous cells like HEK-293) are critical for initial validation .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro, hydroxy) on the phenyl rings affect bioactivity, and what SAR trends emerge?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution:

  • 3,4,5-Trimethoxyphenyl : Essential for tubulin binding (anticancer activity via mitotic arrest).
  • 4-Methoxyphenyl : Electron-donating groups enhance resonance stabilization but reduce metabolic stability.
  • Fluoro substitution (e.g., at the 3-position of the 4-methoxyphenyl ring) increases electronegativity, improving binding affinity but risking hepatotoxicity. Comparative molecular field analysis (CoMFA) and docking studies (using β-tubulin PDB: 1SA0) quantify these effects .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility, rapid hepatic clearance). Strategies:

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability.
  • Metabolic profiling : LC-MS/MS analysis of plasma/metabolites identifies degradation pathways (e.g., demethylation by CYP450 enzymes).
  • Orthotopic xenograft models : Mimic human tumor microenvironments better than subcutaneous models .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (GROMACS/AMBER) and free-energy calculations (MM-PBSA) model binding to tubulin or kinases. Key parameters:

  • Binding free energy (ΔG) : Negative values indicate spontaneous binding.
  • Residue interaction maps : Highlight hydrogen bonds with Thr179 (tubulin) or hydrophobic contacts with Val237.
    Validate predictions with SPR (surface plasmon resonance) assays for binding kinetics (ka/kd) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : Challenges include:

  • Matrix effects : Use isotope-labeled internal standards (e.g., deuterated analog) in LC-MS/MS.
  • Low sensitivity : Derivatization with dansyl chloride enhances UV/fluorescence detection.
  • Chromatographic tailing : Optimize mobile phase (0.1% formic acid in acetonitrile/water) and C18 columns (3.5 µm particle size) .

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